molecular formula C22H20FN3 B11448113 N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine

N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11448113
M. Wt: 345.4 g/mol
InChI Key: PBCAWVNPSZTFHT-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the 2-fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with the imidazo[1,2-a]pyridine core.

    Attachment of the 2,6-dimethylphenyl group: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable boronic acid or halide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a fully saturated compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine
  • N-(2,6-dimethylphenyl)-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-amine
  • N-(2,6-dimethylphenyl)-2-(2-chlorophenyl)imidazo[1,2-a]pyridin-3-amine

Uniqueness

N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine is unique due to the specific combination of substituents on the imidazo[1,2-a]pyridine core. The presence of both 2,6-dimethylphenyl and 2-fluorophenyl groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H20FN3

Molecular Weight

345.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C22H20FN3/c1-14-11-12-19-24-21(17-9-4-5-10-18(17)23)22(26(19)13-14)25-20-15(2)7-6-8-16(20)3/h4-13,25H,1-3H3

InChI Key

PBCAWVNPSZTFHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC3=C(C=CC=C3C)C)C4=CC=CC=C4F)C=C1

Origin of Product

United States

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